molecular formula C18H15O4S3- B14186370 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate CAS No. 845869-46-7

4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate

Cat. No.: B14186370
CAS No.: 845869-46-7
M. Wt: 391.5 g/mol
InChI Key: MKUVOMBJJZPMNL-UHFFFAOYSA-M
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Description

4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate is a complex organic compound known for its unique structure and properties. This compound contains multiple thiophene rings, which are sulfur-containing heterocycles, making it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,5-dithiophen-2-ylthiophene with ethylene oxide to form the ethoxy derivative. This intermediate is then reacted with butanoic anhydride under controlled conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as amines or thiols replace the ethoxy group, forming new derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate involves its interaction with molecular targets through its thiophene rings. These interactions can modulate various pathways, including electron transport and redox reactions. The compound’s ability to donate and accept electrons makes it a valuable component in electronic and photonic applications .

Comparison with Similar Compounds

4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate can be compared with similar compounds such as:

Properties

CAS No.

845869-46-7

Molecular Formula

C18H15O4S3-

Molecular Weight

391.5 g/mol

IUPAC Name

4-[2-(2,5-dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate

InChI

InChI=1S/C18H16O4S3/c19-16(20)5-6-17(21)22-8-7-12-11-15(13-3-1-9-23-13)25-18(12)14-4-2-10-24-14/h1-4,9-11H,5-8H2,(H,19,20)/p-1

InChI Key

MKUVOMBJJZPMNL-UHFFFAOYSA-M

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(S2)C3=CC=CS3)CCOC(=O)CCC(=O)[O-]

Origin of Product

United States

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